molecular formula C10H19NO3 B15261315 tert-Butyl 4-aminooxane-3-carboxylate

tert-Butyl 4-aminooxane-3-carboxylate

Cat. No.: B15261315
M. Wt: 201.26 g/mol
InChI Key: QISXINKYFFEIDU-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminooxane-3-carboxylate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of oxane, featuring an amino group and a carboxylate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminooxane-3-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process begins with the reaction of oxane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminooxane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-aminooxane-3-carboxylate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical reactions .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of biochemical assays .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminooxane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, affecting their activity. The carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-aminooxane-3-carboxylate is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 4-aminooxane-3-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-6-13-5-4-8(7)11/h7-8H,4-6,11H2,1-3H3

InChI Key

QISXINKYFFEIDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1COCCC1N

Origin of Product

United States

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